Lipophilicity Reduction by C-2 Aminomethyl Substitution: LogP 0.188 vs. Parent Pyrrolo[2,1-f][1,2,4]triazine LogP 0.729
The C-2 aminomethyl substitution reduces calculated LogP by approximately 3.9-fold compared to the unsubstituted pyrrolo[2,1-f][1,2,4]triazine parent scaffold. The target compound's LogP of 0.188 (Leyan, computed) is substantially lower than the parent heterocycle's LogP of 0.7293 (ChemSrc) , indicating that the primary amine significantly increases hydrophilicity. This LogP shift is critical because the parent scaffold (LogP ~0.73) already sits near the lower bound of optimal CNS drug space, and further reduction moves the compound firmly into peripheral drug-like territory (optimal LogP 1-3 for oral absorption). The C-5 isomer (CAS 1522027-61-7) and C-6 isomer (CAS 1512068-38-0) lack publicly available LogP data from comparable sources, precluding direct LogP comparison across regioisomers.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.188 |
| Comparator Or Baseline | Pyrrolo[2,1-f][1,2,4]triazine (parent scaffold, CAS 274-92-8): LogP = 0.7293 |
| Quantified Difference | ΔLogP = −0.541; ~3.9-fold reduction in lipophilicity (0.7293/0.188) |
| Conditions | Computed LogP values from Leyan (target) and ChemSrc (parent) databases; prediction method not disclosed by either source |
Why This Matters
Lower LogP translates to reduced non-specific protein binding, lower volumes of distribution, and decreased risk of hERG channel blockade and phospholipidosis in lead optimization—making the 2-aminomethyl derivative a more attractive starting point for developing peripherally-restricted kinase inhibitors compared to the more lipophilic parent scaffold.
